molecular formula C5H4N2O3 B127853 3-Hydroxy-2-nitropyridine CAS No. 15128-82-2

3-Hydroxy-2-nitropyridine

Cat. No.: B127853
CAS No.: 15128-82-2
M. Wt: 140.1 g/mol
InChI Key: QBPDSKPWYWIHGA-UHFFFAOYSA-N
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Description

3-Hydroxy-2-nitropyridine: is an organic compound with the molecular formula C5H4N2O3. It is a derivative of pyridine, characterized by the presence of both a hydroxy group at the third position and a nitro group at the second position on the pyridine ring.

Mechanism of Action

Target of Action

3-Hydroxy-2-nitropyridine primarily targets cell proliferation and tubulin polymerization . Tubulin is a globular protein and is the main component of microtubules in cells. These microtubules are crucial for various cellular functions such as maintaining cell shape, cell division, and intracellular transport.

Mode of Action

It is known to inhibit cell proliferation and tubulin polymerization . This suggests that the compound may interact with tubulin or associated proteins, disrupting the formation of microtubules and thereby inhibiting cell division and proliferation.

Result of Action

The primary result of this compound’s action is the inhibition of cell proliferation . By disrupting tubulin polymerization, it prevents the formation of microtubules necessary for cell division, leading to a decrease in cell proliferation. This could potentially make this compound useful in the treatment of diseases characterized by excessive cell proliferation, such as cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration of 3-Hydroxypyridine:

Industrial Production Methods:

The industrial production of 3-hydroxy-2-nitropyridine typically involves the nitration of 3-hydroxypyridine using concentrated sulfuric acid and nitric acid under controlled conditions to ensure high yield and purity. The process is optimized to minimize side reactions and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The hydroxy and nitro groups can participate in various substitution reactions.

Common Reagents and Conditions:

    Nitration: Concentrated sulfuric acid, fuming nitric acid, potassium nitrate.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products:

    Reduction: 3-Amino-2-hydroxypyridine.

    Substitution: Various substituted pyridines depending on the reagents used.

Scientific Research Applications

3-Hydroxy-2-nitropyridine is used in the synthesis of novel sulfonates that are potent inhibitors of cell proliferation and tubulin polymerization . It is also employed in the development of pharmaceuticals and agrochemicals due to its versatile functional groups. In medicinal chemistry, it serves as a precursor for the synthesis of compounds with potential therapeutic applications.

Comparison with Similar Compounds

  • 4-Hydroxy-3-nitropyridine
  • 2-Hydroxy-5-nitropyridine
  • 2-Nitropyridine
  • 3-Hydroxypyridine

Comparison:

3-Hydroxy-2-nitropyridine is unique due to the specific positioning of the hydroxy and nitro groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, 4-hydroxy-3-nitropyridine and 2-hydroxy-5-nitropyridine have different substitution patterns, leading to variations in their chemical behavior and applications .

Properties

IUPAC Name

2-nitropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H4N2O3/c8-4-2-1-3-6-5(4)7(9)10/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPDSKPWYWIHGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022264
Record name 3-Hydroxy-2-nitropyridine
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Molecular Weight

140.10 g/mol
Source PubChem
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CAS No.

15128-82-2
Record name 3-Hydroxy-2-nitropyridine
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Record name 3-Hydroxy-2-nitropyridine
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Record name 2-Nitro-3-pyridinol
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Record name 2-nitropyridin-3-ol
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Record name 3-HYDROXY-2-NITROPYRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the antimicrobial activity of 3-Hydroxy-2-nitropyridine derivatives?

A1: While this compound itself has not been extensively studied for its antimicrobial properties, its derivatives, specifically pyridoxazinone analogs, have shown promising results. These analogs demonstrated good antibacterial activity against Enterococcus faecalis [] and Acinetobacter baumannii []. This suggests that the core structure of this compound could be a scaffold for developing novel antimicrobial agents.

Q2: How does the solubility of this compound vary in different solvents?

A2: Studies have investigated the solubility of this compound in various solvents []. The solubility was highest in tetrahydrofuran, followed by acetone, acetonitrile, and ethyl acetate. Lower solubility was observed in alcohols like methanol, ethanol, and n-propanol, and it was poorly soluble in water and n-hexane []. This information is crucial for designing synthesis and formulation processes for this compound.

Q3: Can computational chemistry be used to study this compound?

A3: Yes, computational methods like Hartree-Fock and density functional theory have been employed to study the molecular structures, energies, and vibrational frequencies of this compound conformations []. These studies contribute to a deeper understanding of the compound's properties at the molecular level, potentially aiding in the design of derivatives with improved characteristics.

Q4: What is known about the structure-activity relationship (SAR) of this compound derivatives as antimicrobial agents?

A4: Research suggests that the antimicrobial activity of this compound derivatives is influenced by the substituents added to the core structure. Specifically, the pyridoxazinone series, derived from this compound, exhibited notable antibacterial activity []. This highlights the importance of the pyridoxazinone moiety for the observed activity and provides a basis for further SAR studies to optimize potency and explore activity against a wider range of pathogens.

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